molecular formula C17H17BrN2O4 B4898574 ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4898574
M. Wt: 393.2 g/mol
InChI Key: ATLHAYPBVUXPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative characterized by a 3-bromo-4-methoxyphenyl group at the 4-position, a cyano group at C5, and an ethyl carboxylate ester at C3 (molecular formula: C₁₆H₁₅BrN₂O₃; monoisotopic mass: 362.0266 g/mol) . These derivatives are synthesized via multicomponent reactions, often catalyzed by bases or biocompatible catalysts like Fe₃O₄@NFC@Co(II) .

Properties

IUPAC Name

ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-4-23-17(21)14-9(2)24-16(20)11(8-19)15(14)10-5-6-13(22-3)12(18)7-10/h5-7,15H,4,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLHAYPBVUXPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)Br)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound with potential therapeutic applications. Its complex structure and diverse biological activity make it a subject of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Molecular Formula : C24H22BrClN2O5
  • Molecular Weight : 533.79888 g/mol
  • CAS Number : 445240-33-5

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of ethyl 6-amino derivatives against various pathogens. For instance, compounds derived from similar pyran structures exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

CompoundMIC (μg/mL)Target Pathogen
Ethyl 6-amino derivative0.22 - 0.25Staphylococcus aureus
Other derivativesVariesE. coli, Pseudomonas aeruginosa

2. Anticancer Activity

The anticancer potential of ethyl 6-amino derivatives has been explored through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, a study indicated that these compounds could inhibit the proliferation of breast cancer cells with an IC50 value of approximately 15 µM .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, ethyl 6-amino derivatives have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of pyran derivatives, including ethyl 6-amino derivatives. The results showed that these compounds significantly inhibited biofilm formation in Staphylococcus epidermidis, suggesting their potential use in treating biofilm-associated infections .

Case Study 2: Anticancer Activity

In another investigation, ethyl 6-amino derivatives were tested against various cancer cell lines, revealing their ability to induce apoptosis through the mitochondrial pathway. The study highlighted the structural modifications that enhanced their anticancer properties .

Comparison with Similar Compounds

Bromo vs. Chloro Substituents

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Replacing bromo with chloro at the para position reduces steric bulk and alters electronic effects. This derivative shows moderate to high yields (48–78%) in synthesizing pyrano[2,3-d]pyrimidine derivatives . Its metal complexes exhibit antimicrobial activity against Staphylococcus aureus (MIC: 9.8 µg/mL) and Candida albicans (MIC: 19.5 µg/mL) .

Methoxy vs. Methyl/Propyl Substituents

  • However, the propyl group at C2 reduces crystallinity compared to the methyl group in the target compound .
  • Ethyl 6-amino-4-isopropyl-2-methyl-4H-pyran-3-carboxylate: The isopropyl group at C4 increases steric bulk, reducing reaction yields (40–65% without optimized catalysts) compared to aryl-substituted analogs .

Structural and Spectral Analysis

IR and NMR Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aromatic Protons, δ ppm) ¹³C NMR (Cyanide, δ ppm)
Target Compound 1689–1690 7.29–7.89 (d, d) 119.15
4-Chlorophenyl Derivative 1685–1689 7.33–7.51 (d, d) 119.03
2-Bromophenyl Derivative 1685 7.33–7.51 (d, d) 119.03

The C=O stretch remains consistent (~1685–1690 cm⁻¹), while aromatic proton shifts vary based on substituent electronegativity and position. The cyano group’s ¹³C signal is stable (~119 ppm) .

Crystallographic Data

  • Ethyl 6-amino-4-propyl-4H-pyran-3-carboxylate: The pyran ring is planar (RMSD: 0.059 Å), stabilized by N–H⋯O/N hydrogen bonds .
  • Allyl 4-(4-chlorophenyl) Derivative : Crystal packing involves π-π stacking and N–H⋯O interactions, with dihedral angles of 84.3° between the pyran and aryl groups .
  • Target Compound : Predicted to exhibit similar planar pyran rings but with altered dihedral angles due to the 3-bromo-4-methoxy substituent’s steric effects .

Antimicrobial Activity

Compound S. aureus MIC (µg/mL) C. albicans MIC (µg/mL)
4-Chlorophenyl Derivative 9.8 19.5
Target Compound (Predicted) ~10–15 (estimated) ~20–25 (estimated)

Antioxidant Properties

  • Ethyl 4-(4-bromophenyl) Derivative : Exhibits radical scavenging activity (IC₅₀: 36.0 µM) due to the electron-withdrawing bromo group stabilizing radical intermediates .
  • 3,4-Dimethoxyphenyl Derivative : Enhanced activity (IC₅₀: 28.5 µM) attributed to electron-donating methoxy groups .

Q & A

Q. What are the key steps and challenges in synthesizing ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the pyran ring via cyclization of precursors like malononitrile and substituted aldehydes.
  • Functionalization : Introduction of substituents (e.g., bromo, methoxy) through electrophilic substitution or coupling reactions.
  • Esterification : Final step to attach the ethyl carboxylate group.

Q. Key Challenges :

  • Regioselectivity : Ensuring proper substitution at the 3-bromo-4-methoxyphenyl group (para vs. ortho positions) .
  • Yield Optimization : Sensitivity to reaction conditions (e.g., solvent polarity, temperature). For example, aqueous ethanol at 60–80°C improves cyclization efficiency .
  • Purification : Use of column chromatography or recrystallization to achieve >95% purity, critical for biological assays .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy at δ ~3.8 ppm, bromo coupling patterns) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyran ring .
  • X-ray Crystallography :
    • Confirms molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amino and cyano groups). Example Triclinic crystal system, space group P1, with unit cell parameters a = 8.08 Å, b = 9.32 Å, c = 10.46 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₆BrN₂O₃: 399.03) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Answer:

  • Molecular Docking : Simulates binding affinity to target proteins (e.g., kinases, enzymes). For pyran derivatives, the 3-bromo-4-methoxyphenyl group often enhances hydrophobic interactions in active sites .
  • DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The cyano group’s electron-withdrawing effect stabilizes charge transfer .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. The ester group may reduce oral bioavailability due to hydrolysis susceptibility .

Q. What strategies resolve contradictions in reported biological activity data for similar pyran derivatives?

Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., MTT vs. ATP-based viability tests) to confirm cytotoxicity thresholds .
  • Structural Analog Comparison : Compare substituent effects (e.g., bromo vs. chloro at the phenyl ring) on activity. Bromine’s larger size may improve target binding but reduce solubility .
  • Mechanistic Studies : Use knock-out models or RNA interference to validate target specificity. For example, pyran derivatives often inhibit PI3K/Akt pathways .

Q. How does the 3-bromo-4-methoxyphenyl substituent influence regioselectivity in further functionalization?

Answer:

  • Electrophilic Aromatic Substitution (EAS) :
    • Bromo Group : Acts as a meta-director, guiding substitutions to the 5-position of the phenyl ring.
    • Methoxy Group : Ortho/para-directing but sterically hindered by bromo, favoring para positions in subsequent reactions .
  • Cross-Coupling Reactions :
    • Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized base (K₂CO₃) .

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Thermal Stability : Decomposition observed >150°C (TGA data). Store at 2–8°C in inert atmosphere .
  • Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous media (t₁/₂ ~48 hrs at pH 7.4). Use anhydrous DMSO for long-term stock solutions .
  • Light Sensitivity : The bromo group may cause photodegradation. Use amber vials for storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.